molecular formula C11H10O3S B11884518 Methyl 7-methoxybenzo[b]thiophene-5-carboxylate

Methyl 7-methoxybenzo[b]thiophene-5-carboxylate

Cat. No.: B11884518
M. Wt: 222.26 g/mol
InChI Key: MSKUNCMDULMIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-methoxybenzo[b]thiophene-5-carboxylate (CAS 1388027-84-6) is a high-purity benzo[b]thiophene derivative of significant interest in medicinal chemistry and biological research . This compound, with the molecular formula C 11 H 10 O 3 S and a molecular weight of 222.26 g/mol, serves as a valuable building block for the synthesis of more complex molecules and is investigated for its intrinsic bioactivity . In vitro studies highlight its potential biological activities, particularly in the fields of oncology and antimicrobial research . The compound has demonstrated cytotoxic effects against various cancer cell lines, with its mechanism of action potentially involving DNA alkylation and the induction of apoptosis through mitochondrial pathways . Furthermore, it exhibits a broad spectrum of antimicrobial properties, showing activity against bacterial strains such as E. coli and Staphylococcus aureus , as well as fungal strains including Candida albicans . The methoxy group at the 7-position of the benzothiophene core is a key structural feature that influences its electron density and overall reactivity, which can be fine-tuned to design derivatives with enhanced potency and selectivity for specific research applications . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 7-methoxy-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H10O3S/c1-13-9-6-8(11(12)14-2)5-7-3-4-15-10(7)9/h3-6H,1-2H3

InChI Key

MSKUNCMDULMIFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CS2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 7-methoxybenzo[b]thiophene-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and purity.

Chemical Reactions Analysis

Methyl 7-methoxybenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Positional Isomerism
  • Methyl benzo[b]thiophene-5-carboxylate (CAS 20532-39-2): Lacks the 7-methoxy group, leading to reduced electron density and lower lipophilicity (logP ~2.1 vs. estimated ~2.5 for the 7-methoxy analog) .
Functional Group Modifications
  • Ethyl 7-methoxy-5-methylbenzo[b]thiophene-2-carboxylate : An ethyl ester and methyl group at position 5 enhance steric bulk, reducing solubility in aqueous media compared to the methyl ester derivative .

Physicochemical Properties

Data Table: Key Properties of Selected Analogs
Compound Name Molecular Formula Substituents (Position) Molecular Weight Melting Point (°C) LogP* Hazard Statements
Methyl 7-methoxybenzo[b]thiophene-5-carboxylate C10H10O3S 7-OCH3, 5-COOCH3 210.25 N/A ~2.5 H315, H319, H335 (inferred)
Methyl benzo[b]thiophene-5-carboxylate C9H8O2S 5-COOCH3 196.22 N/A ~2.1 Not reported
7-Methoxybenzo[b]thiophene-2-carboxylic acid C10H8O3S 7-OCH3, 2-COOH 224.23 N/A ~1.8 Corrosive (inferred)
7-Hydroxy-benzo[b]thiophene-5-carboxylate methyl ester C10H8O3S 7-OH, 5-COOCH3 208.18 188–191 ~1.9 Irritant (inferred)
Ethyl 7-methoxy-5-methylbenzo[b]thiophene-2-carboxylate C13H14O3S 7-OCH3, 5-CH3, 2-COOCH2CH3 262.31 N/A ~3.0 H315, H319, H335

*LogP estimated using ChemDraw software.

Biological Activity

Methyl 7-methoxybenzo[b]thiophene-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a benzothiophene core with a methoxy group at the 7-position and a carboxylate ester functional group. Its molecular formula is C11H10O3SC_{11}H_{10}O_3S with a molecular weight of approximately 222.26 g/mol. The unique structural attributes contribute to its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar benzothiophene structures can induce programmed cell death (apoptosis) through mechanisms involving mitochondrial pathways and DNA intercalation.

Case Studies

  • Cytotoxicity Evaluation : In one study, this compound was evaluated alongside other benzoselenophene analogues against SK-OV3 and NCI-N87 cell lines. The results indicated that the compound demonstrated significant cytotoxicity, with IC50 values comparable to more potent analogues, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound's mechanism appears to involve DNA alkylation, which enhances its reactivity and selectivity towards cancer cells. This is supported by findings that show substituents at the C-7 position enhance cytotoxicity through additional noncovalent interactions with DNA .

Antimicrobial Properties

This compound has also been studied for its antimicrobial activity against various bacterial and fungal strains.

Antibacterial Activity

In antimicrobial assays, the compound exhibited activity against several strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed using standard methods such as broth dilution techniques .

Antifungal Activity

The compound also showed antifungal properties against strains like Candida albicans and Aspergillus niger. The efficacy was measured using disc diffusion methods, where it displayed a broad spectrum of activity comparable to standard antifungal agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-methoxybenzo[b]thiophene-2-carboxylateMethoxy group at position 6Different substitution pattern affecting reactivity
Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylateChlorine substituent altering electronic propertiesPotentially enhanced biological activity
Methyl 7-hydroxybenzo[b]thiophene-5-carboxylateHydroxyl group instead of methoxyIncreased polarity and potential for hydrogen bonding

This table illustrates how variations in substitution patterns can influence biological reactivity and overall efficacy.

Q & A

Basic: What are the standard synthetic routes for Methyl 7-methoxybenzo[b]thiophene-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursor thiophene derivatives under controlled conditions. For example, analogous compounds like 7-hydroxybenzo[b]thiophene-5-carboxylate methyl ester are synthesized via coupling reactions in toluene at 80°C, followed by purification using preparative thin-layer chromatography (PTLC) with hexane/ethyl acetate (3:1) . Optimization includes varying solvents (e.g., DMF for polar intermediates), temperature gradients, and catalyst selection. Lower yields (e.g., 17% after column chromatography in similar esters) highlight the need for iterative adjustment of stoichiometry and reaction time .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions. For example, methoxy groups resonate at ~3.89 ppm (1^1H), while aromatic protons in benzo[b]thiophene derivatives appear between 7.45–8.11 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 208.0191 vs. calculated 208.0394) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond lengths (e.g., C–O bond distances of 1.2190–1.560 Å in related esters) .

Basic: What purification strategies are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities .
  • PTLC : Useful for small-scale purification (70% yield reported for analogous compounds) .
  • Recrystallization : Solvent pairs like CH2_2Cl2_2/hexane yield high-purity crystals suitable for XRD .

Advanced: How can crystallographic data resolve molecular conformation and intermolecular interactions?

XRD analysis reveals nonplanar distortions (e.g., dihedral angles of 4.43° between thiophene and ester planes) and hydrogen-bonding networks. For example, O–H⋯O hydrogen bonds form R_2$$^2(10) motifs stabilizing crystal packing . SHELX software refines structural parameters (bond lengths, angles) and identifies disorder, with validation via R-factors (e.g., R = 0.032) .

Advanced: How do substituent positions influence reactivity and biological activity?

Methoxy groups at the 7-position enhance electron density on the thiophene ring, altering nucleophilic/electrophilic sites. For instance, amino substituents at the 5-position (as in Methyl 5-aminobenzo[b]thiophene-2-carboxylate) increase hydrogen-bonding capacity, potentially improving receptor binding in medicinal applications . Computational studies (e.g., DFT) can predict substituent effects on redox potentials or π-π stacking .

Advanced: How to address contradictions between experimental data and computational models?

  • Cross-Validation : Compare XRD-measured bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å suggest model inaccuracies .
  • Multivariate Analysis : Use graph-set analysis (e.g., Etter’s formalism) to reconcile hydrogen-bonding patterns with molecular dynamics simulations .

Advanced: What mechanistic insights guide the design of derivatives for specific applications?

  • Gewald Reaction : Forms thiophene cores via ketone-cyanide cyclization, with sulfur incorporation critical for aromaticity .
  • Ester Hydrolysis : Controlled by pH and steric hindrance—methoxy groups slow hydrolysis compared to nitro derivatives .

Advanced: How are hydrogen-bonding patterns analyzed to predict supramolecular assembly?

Graph-set notation (e.g., D , S motifs) classifies interactions like C–H⋯O and O–H⋯O. For example, C11–H11⋯O5 chains in cyclopenta[b]thiophene esters form 2D layers parallel to (100) planes, influencing material properties .

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